molecular formula C10H7FS B12861085 3-(2-Fluorophenyl)thiophene

3-(2-Fluorophenyl)thiophene

Cat. No.: B12861085
M. Wt: 178.23 g/mol
InChI Key: OUBXHCFZYMULGD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)thiophene (CAS 193958-89-3) is a fluorinated heterocyclic compound that serves as a versatile building block in advanced materials and pharmaceutical research. This compound is characterized as a yellow to pale yellow or colorless oil with a predicted boiling point of 221.7±15.0 °C at 760 Torr and a density of 1.200±0.06 g/cm³ at 20 °C . As a thiophene derivative, it is part of a class of sulfur-containing heterocycles that are privileged structures in medicinal chemistry, often used as bioisosteres to improve metabolic stability and binding affinity in drug candidates . In the field of material science, thiophene-based molecules, particularly those substituted with fluorine, are of significant interest for developing conductive polymers, organic semiconductors, and components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The strong electron-withdrawing effect of the fluorine atom can enhance electron affinity, improve air stability, and promote planarity in molecular structures, leading to superior optoelectronic properties . Researchers value this compound for synthesizing more complex structures, such as fused thieno[3,2-b]thiophenes, which are known for their low band gap, extended π conjugation, and high charge carrier mobility . Please note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H7FS

Molecular Weight

178.23 g/mol

IUPAC Name

3-(2-fluorophenyl)thiophene

InChI

InChI=1S/C10H7FS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H

InChI Key

OUBXHCFZYMULGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)F

Origin of Product

United States

Preparation Methods

Preparation of 2-Fluorophenylboronic Acid Intermediate

A critical precursor is 2-fluorophenylboronic acid, which can be synthesized via the reaction of 2-fluorophenylmagnesium bromide with borate esters. The process involves:

  • Formation of 2-fluorophenylmagnesium bromide by reacting 2-bromofluorobenzene with magnesium in an ether solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.
  • Reaction of this Grignard reagent with borate esters (e.g., trimethyl borate) at low temperatures (-10°C to 20°C) to form the boronic acid.
  • Quenching and post-reaction workup including organic solvent extraction and purification by filtration and drying.

This method is characterized by mild reaction conditions, relatively short reaction times, and high purity of the boronic acid intermediate.

Suzuki-Miyaura Cross-Coupling to Form 3-(2-Fluorophenyl)thiophene

The coupling step involves:

  • Dissolving 2-fluorophenylboronic acid and 3-bromothiophene in an organic solvent such as toluene, tetrahydrofuran, or a mixture with water.
  • Addition of a palladium catalyst, commonly Pd(OAc)2 or Pd(PPh3)4, in catalytic amounts (0.5–10 mol% relative to substrates).
  • Use of an inorganic base such as potassium carbonate or sodium carbonate to facilitate the transmetalation step.
  • Heating the reaction mixture at 50–80°C for several hours (typically 6–24 hours) under inert atmosphere (nitrogen or argon).
  • Post-reaction workup includes filtration, extraction, and purification by column chromatography or recrystallization.

This method yields 3-(2-fluorophenyl)thiophene with high selectivity and yield, minimizing side reactions.

Alternative Synthetic Routes and Related Compounds

While direct synthesis of 3-(2-fluorophenyl)thiophene is less frequently reported, related compounds such as 2-(4-fluorophenyl)thiophene have been synthesized using similar protocols, which can be adapted for the 2-fluoro isomer. For example:

  • Lithiation of 3-bromothiophene followed by reaction with electrophilic fluorophenyl derivatives.
  • Use of thionyl chloride and pyridine for functional group transformations in thiophene derivatives.
  • Multi-step syntheses involving ring-closure reactions and selective bromination followed by Suzuki coupling with fluorophenyl boronates.

These methods provide insights into the versatility of thiophene functionalization and fluorophenyl substitution.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Preparation of 2-fluorophenylmagnesium bromide 2-bromofluorobenzene, Mg, ether solvent 0 to 25 1–2 hours - Ether solvents like THF or 2-MeTHF preferred
Formation of 2-fluorophenylboronic acid Borate ester (e.g., trimethyl borate) -10 to 20 1–3 hours High Molar ratio MgBr:borate 1:1–2.5
Suzuki coupling with 3-bromothiophene Pd catalyst (Pd(OAc)2 or Pd(PPh3)4), base 50 to 80 6–24 hours 65–85 Base: K2CO3 or Na2CO3; inert atmosphere
Purification Extraction, filtration, chromatography Room temp - - Dichloromethane or ethyl acetate used

Research Findings and Optimization Notes

  • The molar ratio of boronic acid to thiophene halide is critical; typically 1:1 to 1:1.5 ensures complete conversion without excess reagents.
  • Catalyst loading between 0.5% and 10% affects reaction rate and yield; lower catalyst amounts reduce cost but may require longer reaction times.
  • Choice of solvent impacts solubility and reaction kinetics; mixed aqueous-organic solvents improve catalyst turnover.
  • Temperature control is essential to minimize side reactions such as homocoupling or deboronation of boronic acids.
  • Post-reaction purification by recrystallization or chromatography yields high-purity product suitable for further applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS preferentially at the α-positions (C2 and C5). The fluorine atom on the phenyl group exerts a meta-directing effect, influencing regioselectivity in polysubstitution reactions.

Reaction TypeReagents/ConditionsPosition SubstitutedProductYield (%)Ref.
NitrationHNO₃/H₂SO₄, 0°CC5 of thiophene5-Nitro-3-(2-fluorophenyl)thiophene78
SulfonationH₂SO₄/SO₃, 60°CC2 of thiophene2-Sulfo-3-(2-fluorophenyl)thiophene65
HalogenationCl₂/FeCl₃, RTC5 of thiophene5-Chloro-3-(2-fluorophenyl)thiophene82

Key findings:

  • Fluorine’s inductive effect enhances electrophile activation at α-thiophene positions.

  • Steric hindrance from the 2-fluorophenyl group suppresses substitution at C4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiophene ring:

Suzuki-Miyaura Coupling

Reagents : Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O (1:1), 90°C
Substrate : 5-Bromo-3-(2-fluorophenyl)thiophene
Product : 5-Aryl-3-(2-fluorophenyl)thiophene derivatives
Yields : 70-85% (depending on boronic acid substituent) .

Heck Reaction

Reagents : PdCl₂, P(o-tol)₃, NEt₃, DMF, 110°C
Substrate : 3-(2-Fluorophenyl)thiophene
Product : Alkenylated derivatives at C2 or C5
Yields : 60-75% .

Oxidation Pathways

Oxidizing AgentConditionsProductApplication
m-CPBACH₂Cl₂, 0°C → RTThiophene-1-oxideIntermediate for sulfones
H₂O₂/CH₃COOHReflux, 12 h3-(2-Fluorophenyl)thiophene-1,1-dioxideElectronics applications

Mechanism : Sulfur atom oxidation proceeds via radical intermediates.

Reduction Pathways

Reducing AgentConditionsProduct
LiAlH₄THF, 0°C → RT2,5-Dihydro-3-(2-fluorophenyl)thiophene
H₂/Pd-CEtOH, 50 psiFully saturated thiolane derivative

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in SNAr reactions under forcing conditions:

NucleophileConditionsProductYield (%)
NH₃ (liq.)CuCl₂, DMSO, 120°C, 24 h3-(2-Aminophenyl)thiophene42
NaOMeMeOH, 100°C, sealed tube3-(2-Methoxyphenyl)thiophene68

Limitation: Low reactivity due to fluorine’s strong C-F bond (bond dissociation energy ≈ 485 kJ/mol) .

Biological Activity Correlations

While not a direct chemical reaction, the compound’s metabolites exhibit bioactivity:

  • CYP450 Oxidation : Forms 3-(2-fluorophenyl)thiophene-5-ol, a cytotoxic metabolite .

  • Antiproliferative Effects : Derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 μM in HCT-116 cells) .

Reaction Optimization Data

Comparative study of coupling reactions (n=12):

CatalystLigandSolventTemp (°C)Avg. Yield ± SD (%)
Pd(OAc)₂PPh₃DMF/H₂O9078 ± 3.2
PdCl₂(PPh₃)₂XPhosToluene11085 ± 2.1
NiCl₂(dppe)BINAPDME8062 ± 4.7

Optimal conditions: PdCl₂(PPh₃)₂/XPhos in toluene at 110°C .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that thiophene derivatives, including 3-(2-Fluorophenyl)thiophene, exhibit promising anticancer properties. A study highlighted its potential as an inhibitor of key enzymes involved in cancer progression, such as PI3K (phosphoinositide 3-kinase). Compounds derived from thiophene structures have shown selective inhibition against PI3Kγ compared to PI3Kα, indicating their potential as targeted cancer therapies .

Antimicrobial Properties
Thiophene derivatives are recognized for their antimicrobial activity. Studies have shown that modifications, such as fluorination, enhance the binding affinity of these compounds to biological targets. This characteristic makes them suitable candidates for developing new antimicrobial agents . For instance, specific thiophene derivatives have been tested against various bacterial strains with significant results, suggesting their utility in combating infections .

Anti-inflammatory Effects
The anti-inflammatory activity of thiophene derivatives has also been documented. Research indicates that these compounds can reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Organic Electronics

Organic Photovoltaics
Due to its electronic properties, 3-(2-Fluorophenyl)thiophene is explored in the field of organic electronics, particularly in organic photovoltaic devices. The compound's ability to facilitate charge transport makes it a candidate for use in solar cells, where it can improve efficiency and stability.

Organic Light Emitting Diodes (OLEDs)
In OLED technology, thiophene derivatives are utilized as emissive materials due to their favorable electrochemical properties. The incorporation of 3-(2-Fluorophenyl)thiophene into OLED formulations has been shown to enhance luminous efficiency and color purity.

Material Science

Liquid Crystals
Thiophene compounds are also employed in the development of liquid crystals. Their unique molecular structure allows for tunable optical properties, making them suitable for applications in display technologies and sensors .

  • Antitumor Activity Study
    • A series of thiophene derivatives were synthesized and evaluated for their ability to inhibit PI3K activity. The most potent compound demonstrated an IC50 value significantly lower than the control drug LY294002, indicating superior efficacy against cancer cell lines .
  • Antimicrobial Efficacy
    • In a study evaluating the antibacterial properties of thiophene derivatives against E. coli and S. aureus, several compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
  • Inflammation Reduction
    • Research published in the European Journal of Medicinal Chemistry indicated that certain thiophene derivatives could significantly lower pro-inflammatory cytokine levels in vitro, suggesting their application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Substituent Effects on Thiophene Derivatives

Substituents on thiophene significantly alter physical and electronic properties. For example:

  • Halogenated alkyl chains : Poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene] exhibit divergent molar masses and regioregularities despite identical synthesis conditions. The brominated polymer showed lower molar mass but higher regioregularity compared to its chlorinated counterpart, highlighting halogen-dependent polymerization kinetics .
  • Fluorine vs. trifluoromethyl groups : 3-(2-Fluorophenyl)thiophene’s fluorine atom exerts moderate electron-withdrawing effects, whereas 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine (CAS: 1391982-13-0) features a stronger -CF₃ group, likely enhancing electronic delocalization and altering solubility .

Table 1: Substituent Impact on Thiophene Derivatives

Compound Substituent Key Property Differences Reference
Poly[3-(6-chlorohexyl)thiophene] 6-chlorohexyl Higher molar mass, lower regioregularity
Poly[3-(6-bromohexyl)thiophene] 6-bromohexyl Lower molar mass, higher regioregularity
3-(2-Fluorophenyl)benzo[b]thiophene 2-fluorophenyl Extended conjugation (benzo-fused)
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine -CF₃ Enhanced electron withdrawal
Heterocycle Modifications

Replacing thiophene with other heterocycles or fused systems alters conjugation and spectral properties:

  • Benzo[b]thiophene vs. thiophene : 3-(2-Fluorophenyl)benzo[b]thiophene (3aq) exhibits downfield-shifted aromatic protons in ¹H-NMR (δ 7.95 ppm for H1) due to extended π-conjugation from the fused benzene ring .
  • Thiophene vs. furan : In unsaturated carbonyl compounds, replacing furan with thiophene reduces infrared pKₐ frequencies by 1.5–3.5 cm⁻¹, reflecting sulfur’s polarizability and electronic effects .

Table 2: Spectral Comparison of Heterocyclic Derivatives

Compound ¹H-NMR Shift (δ, ppm) Key Structural Feature Reference
3-(2-Fluorophenyl)benzo[b]thiophene 7.95 (d, J=7.9 Hz) Fused benzo-thiophene system
2-Acetyl-3-methylthiophene Not reported Acetyl group enhances reactivity

Biological Activity

3-(2-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a fluorophenyl group. Its molecular formula is C₉H₇FS, indicating a structure that includes nine carbon atoms, seven hydrogen atoms, one fluorine atom, and one sulfur atom. The unique arrangement of these atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The thiophene ring provides aromatic properties, while the fluorophenyl substituent enhances electronic characteristics. This compound can be synthesized through various methods, with one notable reaction involving the coupling of 2-bromothiophene with 2-fluorophenylboronic acid:

2 bromothiophene+2 fluorophenylboronic acid3 2 Fluorophenyl thiophene\text{2 bromothiophene}+\text{2 fluorophenylboronic acid}\rightarrow \text{3 2 Fluorophenyl thiophene}

Biological Activities

Research indicates that thiophene derivatives, including 3-(2-Fluorophenyl)thiophene, exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds similar to 3-(2-Fluorophenyl)thiophene possess significant antibacterial and antifungal properties.
  • Pharmacological Potential : Thiophene derivatives have been recognized for their roles in drug discovery, with applications in treating conditions such as inflammation, cancer, and neurological disorders .

Table 1: Biological Activities of Thiophene Derivatives

Activity TypeDescription
AntibacterialEffective against various bacterial strains; potential for antibiotic development.
AntifungalExhibits activity against fungal pathogens; useful in antifungal drug design.
Anti-inflammatoryCompounds targeting COX and LOX enzymes; used in pain management therapies.
AnticancerTargeting kinases and apoptosis modulators; promising for cancer treatment.
NeuroprotectiveAbility to cross the blood-brain barrier; potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in 3-(2-Fluorophenyl)thiophene enhances its electron-withdrawing properties, which may improve its interaction with biological targets. The thiophene ring's planarity contributes to ligand binding efficiency, making it a valuable pharmacophore in drug development .

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that 3-(2-Fluorophenyl)thiophene exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.
  • Cancer Research : A study focused on the anticancer properties of thiophene derivatives found that 3-(2-Fluorophenyl)thiophene inhibits specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Q & A

Q. What are the common synthetic routes for 3-(2-Fluorophenyl)thiophene, and how can reaction efficiency be optimized?

The synthesis of 3-(2-Fluorophenyl)thiophene is typically achieved via direct β-arylation of thiophene derivatives. A validated method involves palladium-catalyzed coupling at room temperature using aryl halides (e.g., 2-fluorophenylboronic acid) and thiophene precursors. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with ligands like PPh₃ or XPhos .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
  • Kinetic monitoring : Reaction progress can be tracked via TLC or GC-MS to identify side products and optimize yield (typically 60-85%) .
    For efficiency, ensure anhydrous conditions and stoichiometric control of the aryl halide.

Q. What spectroscopic techniques are recommended for characterizing 3-(2-Fluorophenyl)thiophene, and what key spectral signatures should researchers observe?

Critical characterization methods include:

  • ¹H/¹³C-NMR :
    • ¹H-NMR : Aromatic protons appear as multiplet signals at δ 7.42–7.30 ppm (fluorophenyl group) and δ 7.95 ppm (thiophene β-protons) .
    • ¹³C-NMR : Thiophene carbons resonate at δ 123–140 ppm, with fluorophenyl carbons split due to J-coupling (δ 130–137 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 225.0734 for [M+H]⁺) .
  • UV-Vis : Conjugation between thiophene and fluorophenyl groups yields absorption maxima near 260–280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 3-(2-Fluorophenyl)thiophene derivatives under similar conditions?

Discrepancies in yields often arise from subtle experimental variables:

  • Catalyst purity : Trace moisture or oxygen can deactivate Pd catalysts. Use rigorously dried solvents and inert atmospheres .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) may slow coupling; adjust ligand steric bulk (e.g., XPhos vs. PPh₃) to enhance turnover .
  • Byproduct analysis : Employ LC-MS or column chromatography to isolate side products (e.g., homocoupled thiophene dimers) and refine stoichiometry .

Q. What computational methods are suitable for predicting the electronic properties of 3-(2-Fluorophenyl)thiophene, and how do they correlate with experimental data?

  • DFT studies : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. For example, fluorophenyl substitution lowers the LUMO by ~0.5 eV, enhancing electron affinity .
  • IRI (Independent Gradient Model) analysis : Visualize non-covalent interactions (e.g., C–H···F) influencing crystal packing .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Q. How can single-crystal X-ray diffraction using SHELX programs validate the structure of 3-(2-Fluorophenyl)thiophene derivatives?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve thiophene-fluorophenyl dihedral angles (typically 15–25°) .
  • Refinement in SHELXL :
    • Assign anisotropic displacement parameters for non-H atoms.
    • Validate geometry with R-factor < 0.05 and wR₂ < 0.15 for high-resolution data .
  • Twinning analysis : For low-symmetry crystals, use SHELXD to deconvolute overlapping reflections .

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